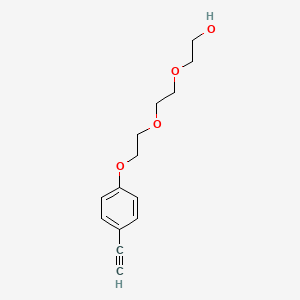
2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol: is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is characterized by its ethynylphenoxy group, which is connected through a series of ethoxy linkages to an ethan-1-ol group. It is typically a liquid at room temperature and is insoluble in water but soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol involves multiple steps starting from readily available starting materials. The synthetic route generally includes the following steps :
Formation of the Ethynylphenoxy Intermediate: This step involves the reaction of 4-ethynylphenol with an appropriate reagent to form the ethynylphenoxy intermediate.
Ethoxylation: The ethynylphenoxy intermediate is then subjected to ethoxylation reactions, where ethylene oxide is added in the presence of a catalyst to form the desired ethoxy linkages.
Final Conversion to Ethan-1-ol: The final step involves the conversion of the ethoxylated intermediate to the ethan-1-ol derivative through a suitable reaction, such as reduction or substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and functional materials .
Biology and Medicine: In biological research, this compound is used to study the effects of ethynylphenoxy derivatives on cellular processes.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability and flexibility .
Wirkmechanismus
The mechanism of action of 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with molecular targets through its ethynylphenoxy group. This group can undergo various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components . The ethoxy linkages provide flexibility and solubility, enhancing its ability to penetrate biological membranes and reach its targets .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-(2-(4-ethynylphenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(4-ethynylphenoxy)ethoxy)ethoxy)ethanamine
- 2-(2-(2-(4-ethynylphenoxy)ethoxy)ethoxy)ethoxyethanol
Uniqueness: 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol stands out due to its specific combination of ethynylphenoxy and ethoxy groups, which provide unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical interactions and material properties .
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-[2-[2-(4-ethynylphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H18O4/c1-2-13-3-5-14(6-4-13)18-12-11-17-10-9-16-8-7-15/h1,3-6,15H,7-12H2 |
InChI-Schlüssel |
KIDYYEFVKOENGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)OCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



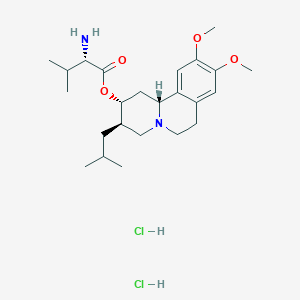
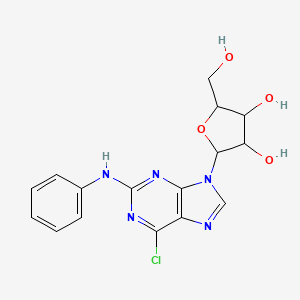
![N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)
![17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12296259.png)
![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)
![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)
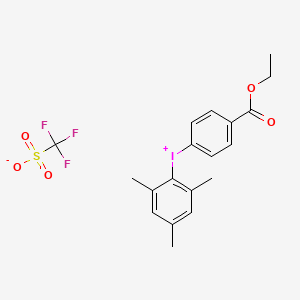
![5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate](/img/structure/B12296307.png)
![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)
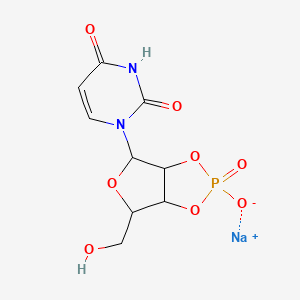
![(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)


